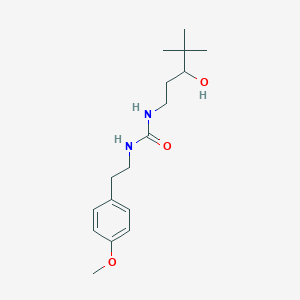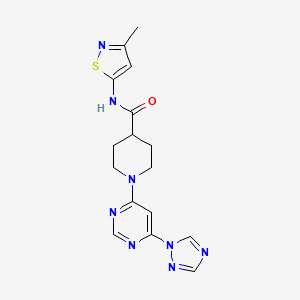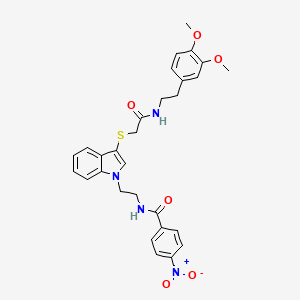![molecular formula C19H27N3O2 B2778894 (E)-N-[(1-Benzoylpiperidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411325-56-7](/img/structure/B2778894.png)
(E)-N-[(1-Benzoylpiperidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[(1-Benzoylpiperidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide, commonly known as BDDE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. In
Wirkmechanismus
BDDE works by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. It has been shown to enhance the activity of GABA, which is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. This leads to a decrease in neuronal excitability and a reduction in the severity of seizures and other neurological disorders.
Biochemical and Physiological Effects:
BDDE has been shown to exhibit a wide range of biochemical and physiological effects, including anticonvulsant, analgesic, anxiolytic, and sedative properties. It has also been shown to modulate the activity of certain ion channels in the brain, including the voltage-gated sodium channels and the NMDA receptors.
Vorteile Und Einschränkungen Für Laborexperimente
BDDE has several advantages for lab experiments, including its potent pharmacological activity, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its high cost and the need for specialized equipment and expertise to handle and administer the compound.
Zukünftige Richtungen
There are several future directions for research on BDDE, including the development of new analogs and derivatives with improved pharmacological properties, the investigation of its potential applications in the treatment of other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the long-term safety and efficacy of BDDE in humans.
Synthesemethoden
BDDE can be synthesized using a multi-step process that involves the reaction of piperidine with benzoyl chloride, followed by the reaction of the resulting compound with 4-dimethylaminobutyryl chloride. The final step involves the reaction of the resulting compound with acetic anhydride to yield the desired product.
Wissenschaftliche Forschungsanwendungen
BDDE has been extensively studied for its potential applications in various fields, including medicinal chemistry and drug discovery. It has been shown to exhibit significant anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
(E)-N-[(1-benzoylpiperidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-21(2)12-6-9-18(23)20-15-16-10-13-22(14-11-16)19(24)17-7-4-3-5-8-17/h3-9,16H,10-15H2,1-2H3,(H,20,23)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKLNFJZOPILDY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2778816.png)


![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2778823.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-nitrobenzamide](/img/structure/B2778824.png)
![3-(furan-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2778825.png)
![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2778826.png)
![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene](/img/structure/B2778828.png)

![N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778830.png)

![8-(2-((4-ethylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778833.png)